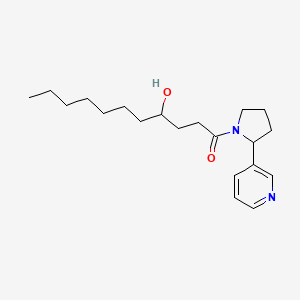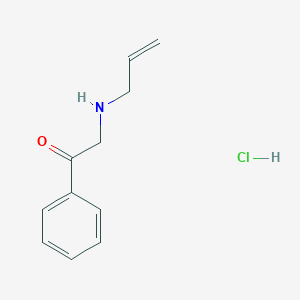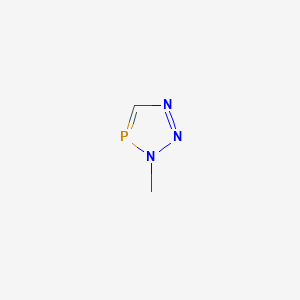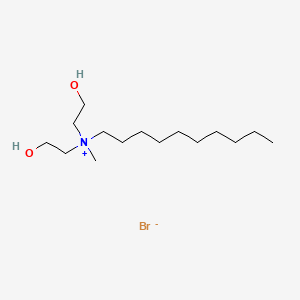![molecular formula C25H27NO4 B14307821 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate CAS No. 110017-99-7](/img/structure/B14307821.png)
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate is a chemical compound with the molecular formula C₂₄H₂₃NO₄ It is known for its unique structure, which includes a cyanophenyl group and an undec-10-enoyl ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate typically involves the esterification of 4-cyanophenol with 4-[(undec-10-enoyl)oxy]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-Cyanobenzoic acid and 4-[(undec-10-enoyl)oxy]benzoic acid.
Reduction: 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzyl alcohol.
Substitution: 4-Aminophenyl 4-[(undec-10-enoyl)oxy]benzoate or 4-Thiophenyl 4-[(undec-10-enoyl)oxy]benzoate.
Applications De Recherche Scientifique
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate involves its interaction with specific molecular targets. The cyanophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the ester linkage can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanophenyl 4-[(6-(acryloyloxy)hexyl)oxy]benzoate: Similar structure but with an acrylate ester linkage.
4-Cyanophenyl 4-[(6-(methacryloyloxy)hexyl)oxy]benzoate: Contains a methacrylate ester linkage.
Uniqueness
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate is unique due to its longer aliphatic chain (undec-10-enoyl) compared to other similar compounds. This longer chain can influence the compound’s solubility, melting point, and interaction with biological targets, making it suitable for specific applications in materials science and medicinal chemistry .
Propriétés
Numéro CAS |
110017-99-7 |
|---|---|
Formule moléculaire |
C25H27NO4 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
(4-cyanophenyl) 4-undec-10-enoyloxybenzoate |
InChI |
InChI=1S/C25H27NO4/c1-2-3-4-5-6-7-8-9-10-24(27)29-22-17-13-21(14-18-22)25(28)30-23-15-11-20(19-26)12-16-23/h2,11-18H,1,3-10H2 |
Clé InChI |
YFJZNTGALPVVIN-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


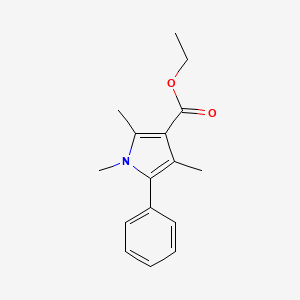
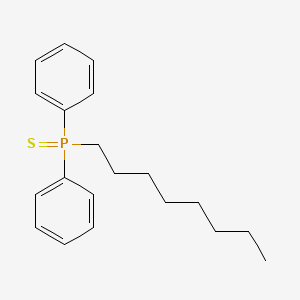
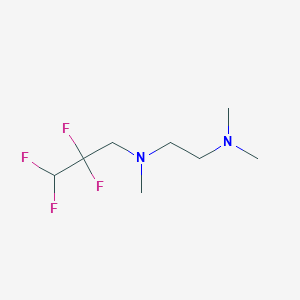
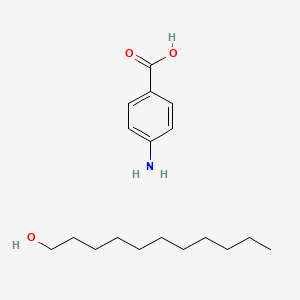
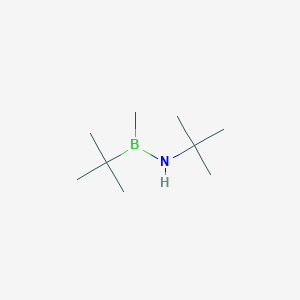
![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)



